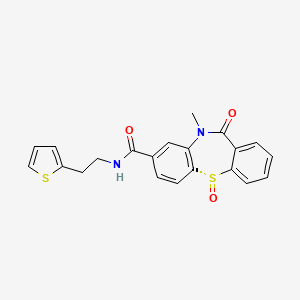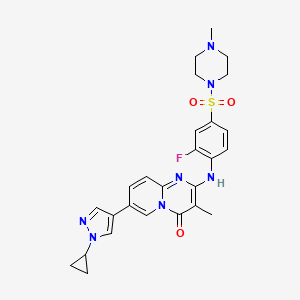
PKCθ-IN-41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PKCθ-IN-41 is a selective inhibitor of protein kinase Cθ (PKCθ).
Aplicaciones Científicas De Investigación
1. Inhibition of Autoimmune Diseases
PKCθ-IN-41 is a small molecule inhibitor targeting Protein kinase C theta (PKCθ), a kinase involved in T cell activation. Its inhibition is considered a potential therapy for autoimmune diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis. The development of this compound involved structure-based drug design, indicating its potential in autoimmune disease therapeutics despite some tolerability issues upon chronic dosing (George et al., 2015).
2. Role in Apoptosis
Research indicates that PKCθ plays a role in apoptosis, the programmed cell death process. Specifically, PKCθ is cleaved in apoptosis induced by various agents, and overexpression of the cleaved kinase-active PKCθ fragment leads to nuclear fragmentation and cell death. This suggests that PKCθ-IN-41 might influence apoptosis pathways, particularly in T cells (Datta et al., 1997).
3. T Cell Activation and NFAT Activation
PKCθ is critical in T cell activation, specifically in NFAT transactivation after T cell receptor engagement. The inhibition of PKCθ impacts NFAT transactivation and Ca2+ mobilization in T cells, suggesting a potential application of PKCθ-IN-41 in modulating T cell responses (Pfeifhofer et al., 2003).
4. Impact on Skeletal Muscle and Exercise
Studies on the effect of exercise on PKCθ in human skeletal muscle suggest that PKCθ-IN-41 could potentially modulate muscle function and metabolism during physical activities. However, its direct role in exercise-induced adaptations in muscle remains less clear (Rose et al., 2004).
5. Membrane Targeting and Activation in T Cells
PKCθ has unique membrane binding and activation mechanisms, particularly in T lymphocytes. This specificity could be harnessed by PKCθ-IN-41 for targeted therapeutic applications in T cell-mediated diseases (Melowic et al., 2004).
6. Regulation during T Cell Activation
The activation of PKCθ by tyrosine phosphorylation in T cells indicates its critical role in T cell activation and function. This positions PKCθ-IN-41 as a potential modulator of these processes (Liu et al., 2000).
Propiedades
Nombre del producto |
PKCθ-IN-41 |
|---|---|
Fórmula molecular |
C17H19F3N4O2 |
Peso molecular |
368.36 |
Nombre IUPAC |
(R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one |
InChI |
InChI=1S/C17H19F3N4O2/c1-9-15(25)22-5-10-6-26-14-3-11(17(18,19)20)12(4-13(14)24(9)10)23-16(2)7-21-8-16/h3-5,9,21,23H,6-8H2,1-2H3,(H,22,25)/t9-/m1/s1 |
Clave InChI |
PYILCGXGXZEQDK-SECBINFHSA-N |
SMILES |
O=C([C@H]1C)NC=C2N1C3=CC(NC4(C)CNC4)=C(C(F)(F)F)C=C3OC2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PKCθ IN-41; PKCθ IN41; PKCθ-IN-41 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



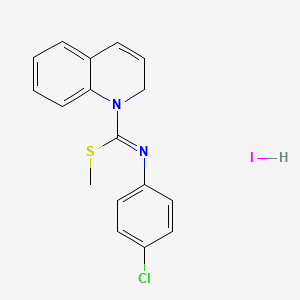
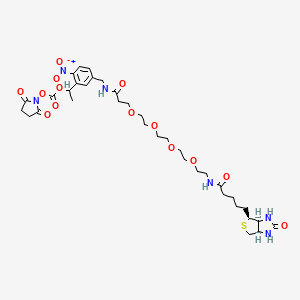
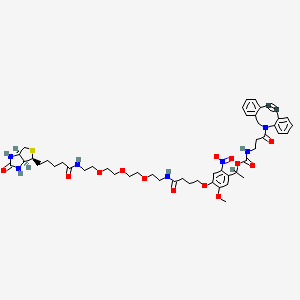
![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
